REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.[NH2:14][NH2:15]>C(O)C>[Cl:12][C:7]1[CH:6]=[C:5]([CH2:4][C:3]([NH:14][NH2:15])=[O:2])[CH:10]=[CH:9][C:8]=1[Cl:11]
|
Name
|
|
Quantity
|
44.7 mmol
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C=C1)Cl)Cl)=O
|
Name
|
|
Quantity
|
447 mmol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by crystallization in ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 43 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |